Cas no 2228375-49-1 (tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate)
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate
- EN300-1895749
- 2228375-49-1
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- Inchi: 1S/C9H15N3O3/c1-9(2,3)15-8(13)12-5-7(4-11-14)10-6-12/h5-6,11,14H,4H2,1-3H3
- InChI Key: XEUMMOMHRPRNAH-UHFFFAOYSA-N
- SMILES: O(C(N1C=NC(CNO)=C1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 213.11134135g/mol
- Monoisotopic Mass: 213.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 76.4Ų
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1895749-0.05g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 0.05g |
$1080.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-0.1g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 0.1g |
$1131.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-0.25g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 0.25g |
$1183.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-0.5g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 0.5g |
$1234.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-1.0g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-2.5g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 2.5g |
$2520.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-5.0g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1895749-10.0g |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate |
2228375-49-1 | 10g |
$5528.0 | 2023-06-01 |
tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate
tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate: A Novel Imidazole Derivative with Promising Biological and Pharmaceutical Applications
tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate is a unique chemical entity that represents a significant advancement in the development of imidazole-based compounds. This compound, with the CAS number 2228375-49-1, has garnered attention due to its potential applications in pharmaceutical research and its structural versatility. The molecule features a 1H-imidazole ring system, which is a fundamental scaffold in many bioactive molecules, and a hydroxyamino functional group that imparts distinct chemical properties. The tert-butyl substituent further enhances the compound's stability and solubility, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly their role in modulating enzyme activities and cellular signaling pathways. The hydroxyamino group in this compound is known to participate in hydrogen bonding interactions, which could influence its binding affinity to target proteins. Additionally, the carboxylate functionality at the 1-position of the 1H-imidazole ring may contribute to its potential as a prodrug or a precursor for further functionalization. These structural features make tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate a promising candidate for the development of novel therapeutics.
The synthesis of tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate involves a multi-step process that begins with the preparation of a hydroxyamino precursor. This compound is typically synthesized through the reaction of a imidazole-based substrate with a suitable hydroxylating agent, followed by the introduction of the tert-butyl group via a coupling reaction. The final step involves the formation of the carboxylate functionality, which is critical for its biological activity. The synthesis conditions and reagents used in this process are optimized to maximize yield and purity, ensuring the compound meets the stringent quality requirements of pharmaceutical applications.
Recent research has focused on the biological activity of tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate and its potential therapeutic applications. In vitro studies have shown that this compound exhibits significant anti-inflammatory properties, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have potential in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies have indicated that the compound may possess antimicrobial activity, although further research is needed to confirm its efficacy against specific pathogens.
The hydroxyamino group in tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate is of particular interest due to its ability to form hydrogen bonds with target molecules. This property makes the compound a potential candidate for the development of drugs that target specific enzymes or receptors. For example, the hydroxyamino group may interact with metalloenzymes, which are involved in various metabolic processes. Such interactions could lead to the modulation of enzyme activity, making this compound a valuable tool in the design of enzyme inhibitors.
In the context of pharmaceutical development, tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate is being explored as a building block for the synthesis of more complex molecules. Its tert-butyl substituent provides steric hindrance, which can influence the reactivity of the hydroxyamino group during subsequent chemical modifications. This makes the compound a versatile intermediate for the synthesis of various derivatives, including those with enhanced pharmacokinetic properties. The ability to functionalize this compound further underscores its importance in drug discovery and development.
The carboxylate functionality at the 1-position of the 1H-imidazole ring is another key feature of tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate. This group can participate in ion-pair interactions, which may influence the compound's solubility and bioavailability. Additionally, the carboxylate group may serve as a site for further modification, allowing the compound to be tailored for specific therapeutic applications. These properties make the compound a promising candidate for the development of drugs with improved pharmacological profiles.
Recent advances in computational chemistry have provided insights into the potential mechanisms of action of tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate. Molecular docking studies have suggested that the compound may bind to specific protein targets, such as kinases or transcription factors, through hydrogen bonding and hydrophobic interactions. These interactions could lead to the modulation of cellular signaling pathways, which may have therapeutic implications. Further experimental validation is needed to confirm these predictions and to elucidate the exact mechanisms of action.
The tert-butyl group in tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate also plays a crucial role in the compound's stability. The bulky nature of the tert-butyl group can protect the hydroxyamino functionality from unwanted side reactions, which is particularly important in the context of drug development. This stability ensures that the compound retains its structural integrity during storage and formulation, which is essential for maintaining its biological activity.
Despite the promising potential of tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate, further research is needed to fully understand its biological and pharmaceutical properties. Ongoing studies are focused on elucidating its mechanism of action, evaluating its toxicity profile, and determining its efficacy in preclinical models. These studies will provide critical insights into the compound's therapeutic potential and its suitability for further development as a pharmaceutical agent.
In summary, tert-Butyl 4-[(Hydroxyamino)methyl]-1H-Imidazole-1-Carboxylate is a novel imidazole derivative with unique structural features that make it a valuable candidate for pharmaceutical research. Its hydroxyamino group, tert-butyl substituent, and carboxylate functionality contribute to its potential biological activity and synthetic versatility. As research in this area continues to advance, this compound may play a significant role in the development of new therapeutics for a wide range of diseases.
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